molecular formula C10H5ClFNO B1365298 2-Chloro-7-fluoroquinoline-3-carboxaldehyde CAS No. 745830-16-4

2-Chloro-7-fluoroquinoline-3-carboxaldehyde

Cat. No. B1365298
M. Wt: 209.6 g/mol
InChI Key: CZBARWPAXUPUFB-UHFFFAOYSA-N
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Patent
US08232403B2

Procedure details

A Vilsmeier reagent prepared from DMF (23 mL) and phosphoryl chloride (78.4 mL) at 0-10° C. is slowly added dropwise to 3-fluoroacetanilide (18.5 g, 0.12 mol) and the resulting mixture is stirred at 100° C. for 14 hours. The mixture is poured onto ice-water and extracted with CH2Cl2 twice. The combined organic layer is dried, filtered and concentrated. The crystal is collected and washed with CH2Cl2 to give 2-chloro-7-fluoroquinoline-3-carbaldehyde as a brown powder.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
78.4 mL
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N+](C)=CCl.[Cl-:6].P(Cl)(Cl)(Cl)=O.[CH3:12][C:13]([NH:15][C:16]1[CH:21]=[CH:20][CH:19]=[C:18]([F:22])[CH:17]=1)=O.CN([CH:26]=[O:27])C>>[Cl:6][C:13]1[C:12]([CH:26]=[O:27])=[CH:1][C:21]2[C:16](=[CH:17][C:18]([F:22])=[CH:19][CH:20]=2)[N:15]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[N+](=CCl)C.[Cl-]
Name
Quantity
78.4 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
23 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
18.5 g
Type
reactant
Smiles
CC(=O)NC1=CC(=CC=C1)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the resulting mixture is stirred at 100° C. for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture is poured onto ice-water
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 twice
CUSTOM
Type
CUSTOM
Details
The combined organic layer is dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crystal is collected
WASH
Type
WASH
Details
washed with CH2Cl2

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
ClC1=NC2=CC(=CC=C2C=C1C=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.